Boc-Lys(Boc)-Pro-OH
Description
Evolution of Synthetic Strategies in Peptide Chemistry
The synthesis of peptides, which are short chains of amino acids, is a cornerstone of biochemistry, biotechnology, and medicinal chemistry. openaccessjournals.com The journey of peptide synthesis began with early solution-phase methods, which, while foundational, were often laborious and limited in scale. A significant breakthrough was the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, the first reversible Nα-protecting group that allowed for more controlled peptide synthesis. nih.gov These classical solution-phase strategies were instrumental in early successes, such as the synthesis of a peptide with oxytocin-like activity. nih.gov
The field was revolutionized in the early 1960s by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS). peptide.comrsc.org This innovative approach involves anchoring the first amino acid to an insoluble solid support, or resin, and then sequentially adding protected amino acids to the growing peptide chain. openaccessjournals.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step, dramatically increasing efficiency and allowing for automation. peptide.com
Further evolution in SPPS came with the development of different protecting group strategies. Merrifield initially introduced the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme in 1964. peptide.com In this method, the temporary Nα-Boc group is removed with a mild acid, while the more permanent side-chain protecting groups (often benzyl-based) require a strong acid for cleavage at the end of the synthesis. thermofisher.com In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced, offering a milder alternative. nih.gov The Fmoc group is stable to acid but can be removed by a mild base, which allows for the use of acid-labile side-chain protecting groups. altabioscience.com This Fmoc/tBu (tert-butyl) strategy provides true orthogonality, a concept where different classes of protecting groups can be removed under distinct conditions without affecting others. peptide.comaltabioscience.com The development of novel resins, like the Wang and Rink resins, further expanded the capabilities of SPPS. peptide.com
Modern peptide synthesis continues to evolve with innovations such as microwave-assisted synthesis, automated synthesizers, and the development of new coupling reagents and ligation techniques for creating complex and large peptides. openaccessjournals.comrsc.org These advancements have made the synthesis of peptides, including those with unnatural amino acids or complex structures like cyclic peptides, more efficient and accessible for research and therapeutic development. openaccessjournals.comrsc.orgmdpi.com
Critical Role of Protected Amino Acid and Peptide Fragments in Modern Synthesis
In the chemical synthesis of peptides, protecting groups are essential to prevent unwanted side reactions. wikipedia.orgnih.gov Amino acids possess multiple reactive functional groups: an α-amino group, a carboxyl group, and, in many cases, a reactive side chain. altabioscience.com During peptide bond formation, which is the coupling of the carboxyl group of one amino acid with the amino group of another, these reactive sites must be selectively and temporarily blocked. thermofisher.comwikipedia.org
Without protection, an activated amino acid could react with itself, leading to polymerization, or its side chain could interfere with the intended coupling reaction. altabioscience.comnih.gov This would result in a mixture of undesired products, significantly lowering the yield and purity of the target peptide. wikipedia.org Therefore, protecting groups are fundamental to directing the synthesis process and ensuring the formation of the correct peptide sequence. altabioscience.com
Protecting group strategies are broadly categorized into two main schemes used in SPPS: the Boc/benzyl (B1604629) and the Fmoc/tert-butyl approaches. wikipedia.org These strategies rely on two types of protecting groups:
Temporary Protecting Groups: These are used to block the N-terminus of the incoming amino acid. They must be stable during the coupling reaction but easily removable to allow for the next amino acid to be added to the growing chain. thermofisher.com The most common temporary protecting groups are Boc and Fmoc. thermofisher.com
Permanent Protecting Groups: These are used to protect the reactive functionalities of the amino acid side chains. thermofisher.com They must remain intact throughout the entire stepwise assembly of the peptide and are only removed during the final cleavage step, typically using strong acids. thermofisher.comaltabioscience.com These groups are often based on benzyl (Bzl) or tert-butyl (tBu) moieties. thermofisher.com
The concept of "orthogonality" is crucial in complex syntheses. altabioscience.com It refers to the use of multiple protecting groups that can be removed under different chemical conditions. For example, in the widely used Fmoc/tBu strategy, the base-labile Fmoc group can be removed without affecting the acid-labile tBu-based side-chain protecting groups. altabioscience.com This selective deprotection is vital for synthesizing modified or complex peptides, such as those involving branching or cyclization. chemimpex.com The careful selection and use of protected amino acids and peptide fragments are therefore critical for the successful and efficient synthesis of pure peptides with high yields. altabioscience.comchemimpex.com
Significance of Boc-Lys(Boc)-Pro-OH as a Versatile Synthetic Intermediate
This compound is a dipeptide building block that holds significant value as a versatile intermediate in modern peptide synthesis. chemimpex.com This compound consists of a lysine (B10760008) (Lys) residue linked to a proline (Pro) residue. Both the α-amino group of the lysine and the ε-amino group of the lysine side chain are protected by tert-butyloxycarbonyl (Boc) groups. chemimpex.com The C-terminal carboxyl group of the proline remains as a free acid (-OH), ready for coupling.
The dual Boc protection strategy imparts specific, advantageous characteristics to this molecule. The Boc groups enhance the compound's stability and solubility in organic solvents commonly used in synthesis. altabioscience.comchemimpex.com More importantly, they allow for controlled, stepwise deprotection. The Boc groups are acid-labile, meaning they can be removed under acidic conditions. biosynth.com This makes the building block particularly suitable for Boc-based solid-phase peptide synthesis.
The use of a pre-formed dipeptide fragment like this compound can streamline the synthesis of longer, more complex peptides. Incorporating a dipeptide in a single coupling step can be more efficient than adding single amino acids sequentially, potentially improving yields and reducing the number of synthetic cycles. This is particularly useful in the synthesis of peptide-based therapeutics and other advanced biomolecules where this specific Lys-Pro sequence is required. chemimpex.comchemimpex.com Researchers utilize this building block in the development of novel peptide drugs and for modifying proteins to enhance their stability or function. chemimpex.comchemimpex.com Its structure is instrumental in creating complex architectures, including cyclic peptides, where precise control over reactive groups is paramount. chemimpex.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 198475-99-9 | chemimpex.comchemicalbook.comscbt.com |
| Molecular Formula | C₂₁H₃₇N₃O₇ | chemimpex.comscbt.com |
| Molecular Weight | 443.54 g/mol | chemimpex.comscbt.com |
| Purity | ≥ 99% (HPLC) | chemimpex.comjk-sci.com |
| Melting Point | 70-76 °C | chemimpex.com |
| Optical Rotation | -38.50 ± 1º (c=1% in DMF) | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJKNMOGSRQMN-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718544 | |
| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198475-99-9 | |
| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Applications of Boc Lys Boc Pro Oh in Chemical Research
Integration into Complex Peptide Structures: Cyclic and Branched Peptides
The unique structure of Boc-Lys(Boc)-Pro-OH makes it highly suitable for the synthesis of complex, non-linear peptides such as cyclic and branched structures. These architectures are of significant interest in drug discovery as they often exhibit increased stability, receptor affinity, and bioavailability compared to their linear counterparts.
Cyclic Peptides: The pre-incorporated proline residue in this compound acts as a potent β-turn inducer, forcing the peptide chain to adopt a specific conformation that can facilitate macrocyclization. The synthesis often involves assembling a linear peptide on a solid support and then creating a cyclic structure by forming an amide bond. The lysine (B10760008) side chain provides a convenient handle for such strategies. For instance, after assembling the linear precursor, the ε-Boc group on the lysine residue can be selectively removed, and the exposed amine can be used for "head-to-tail" or "side-chain-to-tail" cyclization. This approach is a cornerstone of modern peptide chemistry. universiteitleiden.nl
Branched Peptides: The ε-amino group of the lysine moiety is a natural point for initiating a second peptide chain, leading to branched or dendritic structures. chempep.com In a typical solid-phase peptide synthesis (SPPS) workflow, the main peptide chain is elongated from the proline's C-terminus. Following this, the ε-Boc group of the lysine can be selectively cleaved under acidic conditions, unmasking the side-chain amine. This amine then serves as an anchor point for the synthesis of a new, distinct peptide chain, creating a branched construct with two C-termini. acs.org This method allows for the creation of multivalent molecules, which can simultaneously engage multiple biological targets.
| Application | Role of Lysine Moiety | Role of Proline Moiety | Key Synthetic Step |
|---|---|---|---|
| Cyclic Peptides | Provides side-chain amine for macrocyclization after deprotection. | Induces a β-turn, pre-organizing the peptide backbone for cyclization. | Selective deprotection of ε-Boc group and subsequent intramolecular amide bond formation. |
| Branched Peptides | Serves as a branching point via its side-chain amine. chempep.com | Introduces a structural kink, influencing the orientation of the branches. | Selective deprotection of ε-Boc group and elongation of a second peptide chain. acs.org |
Utilization in the Synthesis of Peptide Mimetics and Bioactive Scaffolds
Peptide mimetics are compounds designed to replicate the structural and functional aspects of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The rigid Lys-Pro motif provided by this compound serves as an excellent starting scaffold for creating such molecules.
The proline residue locks a portion of the molecule into a defined secondary structure, mimicking the β-turns commonly found at the surface of proteins. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The lysine side chain offers a site for chemical diversification. After deprotection, the ε-amino group can be modified with various non-peptidic organic moieties, transforming the peptide backbone into a versatile scaffold for presenting bioactive functional groups. This approach has been used to develop novel enzyme inhibitors, receptor antagonists, and other therapeutic agents. The use of dipeptides containing proline analogues, such as pseudoprolines, further highlights the strategy of using constrained building blocks to create bioactive structures. medchemexpress.comiris-biotech.de
Role in Bioconjugation Methodologies for Research Probes
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is essential for creating research tools like fluorescently labeled peptides, biotinylated probes for affinity assays, and peptide-drug conjugates. This compound is an ideal building block for this purpose. chemimpex.com
During peptide synthesis, the dipeptide is incorporated into the sequence. The α-Boc group is removed in the course of chain elongation, while the ε-Boc group on the lysine side chain remains intact. Once the full peptide is assembled, this side-chain protecting group can be selectively removed, exposing a primary amine. This amine is a potent nucleophile, perfectly suited for site-specific conjugation with a wide array of molecules, including:
Fluorophores: (e.g., Fluorescein isothiocyanate) for tracking the peptide in cells or tissues.
Affinity Tags: (e.g., Biotin) for use in purification or detection assays like ELISA and Western blotting. chempep.com
Cross-linking Agents: For studying protein-protein interactions.
The rigidity conferred by the proline residue can help by positioning the lysine side chain away from the main peptide backbone, making it more accessible for the conjugation reaction and minimizing structural perturbation of the core peptide sequence.
Precursor in the Development of Poly(L-lysine) Dendrimers and Other Polymer Architectures
Poly(L-lysine) dendrimers (PLLDs) are highly branched, tree-like macromolecules with a multitude of surface amino groups, making them attractive for applications in gene delivery and drug carriers. frontiersin.orgnih.gov Typically, these dendrimers are synthesized step-by-step using monomers like Boc-Lys(Boc)-OH or its activated esters. nih.gov
| Polymer Type | Monomer(s) | Resulting Architecture | Potential Properties |
|---|---|---|---|
| Standard Poly(L-lysine) Dendrimer (PLLD) | Boc-Lys(Boc)-OH | Symmetric, regularly branched, tree-like structure. nih.gov | High density of surface functional groups, strong electrostatic interactions. frontiersin.org |
| Hypothetical Lysine-Proline Copolymer | Boc-Lys(Boc)-OH and this compound | Irregular, potentially more globular architecture with defined turns. | Altered conformational flexibility, modified self-assembly, unique encapsulation properties. |
Application in the Construction of Diverse Chemical Libraries for Synthetic Exploration
Combinatorial chemistry is a powerful technique for drug discovery, enabling the rapid synthesis and screening of thousands to millions of compounds. The "one-bead one-compound" (OBOC) method is a popular approach for generating vast peptide libraries. nih.gov
This compound can be used as a specialized building block in the "split-mix" synthesis of such libraries. By incorporating this dipeptide, a defined structural constraint—the Lys-Pro turn—is introduced into every member of a particular library subset. This constrained diversity can be advantageous, as it focuses the library on conformations that are more likely to be bioactive.
Furthermore, the orthogonally protected lysine offers a secondary point for diversification. After the main peptide sequence is synthesized, the resin beads can be pooled, the lysine side-chain Boc groups removed, and then the beads re-split to couple a diverse set of chemical moieties to the exposed amine. This generates a library where structural diversity is introduced at a specific, conformationally defined position, providing a powerful tool for exploring structure-activity relationships.
Analytical and Characterization Research Methodologies for Boc Lys Boc Pro Oh and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the atomic-level structure of molecules in solution. researchgate.netuzh.ch In peptide research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely conducted to elucidate the primary sequence and conformational properties. researchgate.netacs.org
For a compound like Boc-Lys(Boc)-Pro-OH, ¹H NMR and ¹³C NMR are essential. The ¹H NMR spectrum reveals the number of different types of protons and their immediate chemical environments, while the ¹³C NMR spectrum provides information about the carbon skeleton. chemicalbook.comspectrabase.com The chemical shifts of specific protons, such as the α-protons of the amino acid residues, are particularly sensitive to the peptide sequence and local conformation. acs.org
In the context of protected peptides, NMR is crucial for verifying the presence and integrity of the Boc (tert-butyloxycarbonyl) protecting groups. chempep.comresearchgate.net The characteristic signals from the tert-butyl protons of the Boc groups are typically observed in a distinct region of the ¹H NMR spectrum. Furthermore, 2D NMR techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are employed to establish through-bond connectivity between protons, aiding in the sequential assignment of amino acid residues within the peptide chain. researchgate.netyoutube.com The Nuclear Overhauser Effect (NOE), observed in NOESY spectra, provides information about through-space proximities of protons, which is vital for determining the three-dimensional structure of peptides. uzh.chyoutube.com
Key Applications of NMR for this compound:
Confirmation of the amino acid sequence (Lysine and Proline).
Verification of the presence and attachment points of the two Boc protecting groups.
Assessment of structural integrity and detection of any side-products from synthesis.
Providing insights into the solution-state conformation of the dipeptide derivative.
A typical analysis would involve dissolving the sample in a suitable deuterated solvent, such as methanol-d4, and acquiring both ¹H and ¹³C NMR spectra. spectrabase.com The data obtained is then compared against expected chemical shifts for the constituent amino acids and protecting groups to confirm the structure.
Table 1: Representative NMR Data for Protected Amino Acids This table provides illustrative data for the types of information obtained from NMR analysis of similar protected amino acid building blocks.
| Compound | Technique | Key Observations | Reference |
|---|---|---|---|
| Boc-Lys-OH | ¹H NMR | Characteristic signals for the Boc group protons and the lysine (B10760008) side chain protons. | chemicalbook.com |
| Boc-Lys-OH | ¹³C NMR | Resonances corresponding to the carbonyl carbons and the carbons of the Boc group and lysine backbone. | spectrabase.com |
| Fmoc-Lys(Boc)-OH | ¹H NMR | Consistent data confirming the presence of both Fmoc and Boc protecting groups. | omizzur.com |
Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis
Mass spectrometry (MS) is a cornerstone analytical technique in peptide and protein science due to its exceptional sensitivity and accuracy in determining molecular weight. nih.gov It is used to confirm the molecular identity of a synthesized peptide and to analyze its fragments, which can verify the amino acid sequence. nih.govjove.com
For this compound, MS analysis provides the precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. This serves as a primary confirmation of a successful synthesis. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common methods for ionizing peptides for MS analysis. portlandpress.comub.edu
Tandem mass spectrometry (MS/MS) is particularly valuable for peptide sequencing. jove.comcreative-proteomics.com In an MS/MS experiment, the precursor ion of the peptide is isolated and then fragmented within the mass spectrometer. The resulting fragment ions are then analyzed. The fragmentation typically occurs at the peptide bonds, producing a series of ions (b- and y-ions) that differ by the mass of a single amino acid residue. This fragmentation pattern allows for the deduction of the amino acid sequence. jove.com For this compound, MS/MS would confirm the Lys-Pro sequence and the presence of the two Boc groups through characteristic mass losses.
Key Applications of MS for this compound:
Accurate determination of the molecular weight.
Confirmation of the elemental composition.
Verification of the amino acid sequence through fragmentation analysis.
Detection of impurities, such as byproducts from incomplete reactions or deprotection.
Table 2: Mass Spectrometry in Peptide Characterization This table illustrates the application of mass spectrometry in analyzing peptide structures.
| Technique | Information Obtained | Relevance to this compound | Reference |
|---|---|---|---|
| ESI-MS | Precise molecular weight and detection of impurities. | Confirms the identity and purity of the final product. | |
| MALDI-TOF MS | Analysis of peptide fragments for sequence confirmation. | Verifies the Lys-Pro sequence. | creative-proteomics.com |
| Tandem MS (MS/MS) | Detailed amino acid sequence and post-translational modifications. | Provides definitive structural confirmation and identifies protecting groups. | jove.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. openstax.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. openstax.orgpressbooks.pub
In the analysis of this compound, IR spectroscopy is used to confirm the presence of key functional groups. ambeed.com The spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the amide bond and any remaining amine groups.
C=O stretching from the carboxylic acid, the amide bond (Amide I band), and the urethane (B1682113) carbonyls of the Boc protecting groups. openstax.org The Amide I band is particularly sensitive to the secondary structure of peptides.
C-H stretching from the aliphatic side chains of lysine and proline, and the tert-butyl groups of the Boc protecting groups. pressbooks.pub
O-H stretching from the carboxylic acid group.
The presence and position of these bands provide confirmatory evidence for the structure of this compound. For instance, the successful incorporation of the Boc groups can be verified by the characteristic carbonyl absorption. researchgate.net Comparing the spectrum to that of the starting materials can indicate the success of the synthetic steps. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Peptide Analysis This table provides typical wavenumber ranges for functional groups relevant to this compound.
| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| Amine (N-H) | 3300 - 3500 | Stretch | pressbooks.pub |
| Carboxylic Acid (O-H) | 2500 - 3300 (broad) | Stretch | openstax.org |
| Alkane (C-H) | 2850 - 2960 | Stretch | pressbooks.pub |
| Ketone/Carboxylic Acid (C=O) | 1680 - 1750 | Stretch | openstax.org |
| Amide (Amide I) | 1630 - 1690 | C=O Stretch | researchgate.net |
Chromatographic Separation and Purity Profiling in Peptide Synthesis Research
Chromatographic techniques are essential for both the purification and the purity assessment of synthetic peptides. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of synthetic peptides. jpt.comaltabioscience.com It offers high resolution, speed, and sensitivity. For peptides like this compound, reverse-phase HPLC (RP-HPLC) is the standard method.
In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica-based resin), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). altabioscience.comgoogle.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column.
Analytical HPLC is used to determine the purity of the synthesized peptide. ruifuchemical.com A small amount of the sample is injected, and the resulting chromatogram shows peaks corresponding to the target peptide and any impurities. The purity is typically calculated from the relative area of the main peak. google.com HPLC can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and mass identification of the components, providing a powerful tool for purity assessment and impurity identification. jpt.com
Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to purify the crude synthetic peptide. google.com Larger columns and higher flow rates are used to process larger quantities of material. Fractions are collected as they elute from the column, and those containing the pure peptide are combined and lyophilized. This method is capable of producing peptides with very high purity (e.g., >98%). altabioscience.com
Key Applications of HPLC for this compound:
Assessment of the purity of the final product, with typical purities exceeding 99%. ruifuchemical.com
Separation of the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or other side-products of synthesis. altabioscience.com
Purification of the crude peptide to a high degree of homogeneity. google.com
Table 4: HPLC in Peptide Analysis and Purification This table summarizes the roles of analytical and preparative HPLC in peptide research.
| HPLC Mode | Primary Function | Typical Stationary Phase | Common Application | Reference |
|---|---|---|---|---|
| Analytical RP-HPLC | Purity assessment and impurity profiling. | C18 or C8 silica | Determining the percentage purity of the final peptide product. | jpt.com |
| Preparative RP-HPLC | Purification of the crude peptide. | C18 or C8 silica | Isolating the target peptide from a complex synthetic mixture. | google.com |
| LC-MS | Purity analysis with mass identification. | C18 or C8 silica | Confirming the identity of the main peak and characterizing impurities. | renyi.hu |
Gas Chromatography (GC) for Volatile Component Analysis (if applicable to specific derivatives)
Gas Chromatography (GC) is a powerful chromatographic technique used for separating and analyzing volatile compounds. Unlike HPLC, which is ideal for non-volatile and thermally labile molecules like peptides, GC requires the analyte to be volatile and thermally stable.
Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. However, GC can be relevant in specific contexts related to its derivatives or the analysis of certain impurities. For instance, if volatile reagents or byproducts are used or generated during the synthesis, GC could be employed to detect and quantify their presence in the reaction mixture or final product.
A more direct application of GC in peptide analysis involves the determination of enantiomeric purity. This is often achieved by derivatizing the amino acids (after hydrolysis of the peptide) to form volatile diastereomers, which can then be separated on a chiral GC column. This allows for the quantification of any racemization that may have occurred during the synthesis. google.com
Potential Applications of GC in the Context of this compound Derivatives:
Analysis of volatile organic solvents remaining in the final lyophilized product.
Quantification of volatile byproducts from the synthesis.
Determination of the enantiomeric purity of the lysine and proline residues after hydrolysis and derivatization.
While not a primary tool for the direct analysis of the peptide itself, GC serves as a complementary technique for specific quality control assessments.
Studies on Stereochemical Purity and Enantiomeric Excess Determination
The determination of stereochemical purity and enantiomeric excess (e.e.) is a critical aspect of the synthesis and application of peptide building blocks like this compound. The presence of undesired stereoisomers can significantly impact the biological activity and pharmacological properties of the final peptide. nih.gov Consequently, rigorous analytical control is essential, particularly in multistep syntheses where the risk of racemization can accumulate. nih.gov A variety of sophisticated analytical techniques are employed to resolve and quantify the stereoisomers of protected amino acids and dipeptides, ensuring they meet the high purity standards required for pharmaceutical and research applications, which often demand an enantiomeric purity of greater than 99.0% to 99.8% e.e. phenomenex.comwindows.net
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the enantioseparation of N-protected amino acids and their derivatives. phenomenex.comchemistrydocs.com The method relies on the use of Chiral Stationary Phases (CSPs) that form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation. semanticscholar.org
Research on the enantioseparation of the closely related compound, Nα-Fmoc-Lys(Boc)-OH, provides significant insight into the methodologies applicable to this compound. Studies have extensively utilized polysaccharide-based and Cinchona alkaloid-based CSPs. For instance, quinine-based zwitterionic (ZWIX) and anion-exchanger (QN-AX) type CSPs have proven effective. nih.govsemanticscholar.org The separation efficiency is highly dependent on the mobile phase composition, including the organic modifier (e.g., methanol (B129727), acetonitrile), and acidic and basic additives (e.g., formic acid (FA), trifluoroacetic acid (TFA), triethylamine (B128534) (TEA)). nih.govphenomenex.com
In one comparative study, a quinine-based zwitterionic CSP (CHIRALPAK ZWIX(+)) was used to separate the enantiomers of Fmoc-Lys(Boc)-OH under hydro-organic conditions. nih.govhplc.eu Another study demonstrated that polysaccharide-based CSPs, such as Lux Cellulose-2, successfully resolved 18 out of 19 common Fmoc-protected amino acids under reversed-phase conditions. windows.net
Supercritical Fluid Chromatography (SFC) offers a complementary approach, often providing faster separations. Using a mobile phase of carbon dioxide mixed with a co-solvent like methanol and additives, SFC on a QN-AX column has been shown to effectively separate enantiomers of Fmoc-protected amino acids. nih.govsemanticscholar.org For Fmoc-Lys(Boc)-OH, retention was observed to decrease significantly with an increasing percentage of methanol in the CO2 mobile phase, indicating a strong influence of the mobile phase on the analyte-selector interactions. nih.gov
The following table summarizes typical HPLC conditions used for the enantiomeric separation of the related compound Fmoc-Lys(Boc)-OH, which are foundational for developing methods for this compound.
Interactive Data Table: HPLC Conditions for Enantioseparation of Fmoc-Lys(Boc)-OH
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Elution Order | Reference |
| CHIRALPAK ZWIX(+) | H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | 1.0 | UV | D < L | hplc.eu |
| Lux Cellulose-1 | MeCN/H₂O/TFA (90/10/0.1) | 1.0 | UV | L < D | phenomenex.com |
| Lux Cellulose-2 | MeCN/H₂O/TFA (60/40/0.1) | 1.0 | UV | L < D | phenomenex.com |
| QN-AX | CO₂/MeOH (v/v) with 30 mM TEA and 60 mM FA | 3.0 | UV | L < D | nih.gov |
Note: Data is for the analogous compound Fmoc-Lys(Boc)-OH. MeCN = Acetonitrile, MeOH = Methanol, TEA = Triethylamine, FA = Formic Acid, TFA = Trifluoroacetic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a valuable tool for determining the enantiomeric excess of chiral compounds, including dipeptide derivatives. researchgate.net This method often involves the use of chiral solvating agents (CSAs) that interact with the enantiomers of the analyte to form diastereomeric complexes. These complexes exhibit distinct chemical shifts for corresponding protons, allowing for their differentiation and quantification. researchgate.netuab.cat
For dipeptides with multiple chiral centers, new classes of CSAs, such as tetraaza macrocyclic compounds, have been designed. researchgate.net These agents create significant non-equivalent chemical shifts (Δδ) between the signals of the two enantiomers, enabling the calculation of enantiomeric excess by integrating the well-separated proton signals. researchgate.net While direct studies on this compound are not prevalent in the reviewed literature, the principles established for other dipeptide derivatives are directly applicable. researchgate.netcsic.es
Mass Spectrometry (MS)
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for chiral separations, prized for its high efficiency, low sample consumption, and operational simplicity. For the analysis of amino acids and peptides, chiral selectors are added to the background electrolyte (BGE). mdpi.com These selectors, such as cyclodextrins or crown ethers, form non-covalent diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and enabling their separation. mdpi.com Ligand-exchange capillary electrophoresis, using a metal ion and a chiral ligand, has also been successfully applied to the enantioseparation of derivatized amino acids. mdpi.com This methodology shows great potential for the stereochemical purity analysis of dipeptides like this compound. mdpi.com
Mechanistic Investigations and Computational Studies on Boc Lys Boc Pro Oh Reactivity
Elucidation of Reaction Mechanisms in Peptide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, which requires activation of the carboxyl group to facilitate the nucleophilic attack by the amino group. mdpi.com In the context of Boc-Lys(Boc)-Pro-OH, the proline carboxyl group must be activated for coupling with another amino acid or peptide.
The general mechanism involves the use of a coupling reagent to convert the carboxylic acid into a more reactive species, such as an active ester. mdpi.com This activation step is crucial and can proceed through several pathways depending on the reagents used. For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed. The mechanism involves the addition of the carboxylic acid to the carbodiimide, forming an O-acylisourea intermediate. This intermediate is highly reactive and can then be attacked by the amino group of the incoming amino acid, forming the peptide bond and releasing dicyclohexylurea.
However, the O-acylisourea intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, which is unreactive. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less reactive than the O-acylisourea but more stable and less prone to racemization. luxembourg-bio.com This active ester then reacts with the amine to yield the desired peptide.
Another class of coupling reagents are phosphonium (B103445) salts, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The proposed mechanism for these reagents involves the formation of an HOBt ester, analogous to the carbodiimide/HOBt system, which then acylates the incoming amine. luxembourg-bio.com The use of such reagents often leads to high coupling efficiencies and minimal side reactions.
The tert-butoxycarbonyl (Boc) protecting groups on the α- and ε-amino groups of the lysine (B10760008) residue are stable under these coupling conditions but can be removed with moderate acid treatment, such as with trifluoroacetic acid (TFA). peptide.com The removal of the Boc group generates a tert-butyl cation, which can be scavenged to prevent unwanted side reactions with nucleophilic amino acid residues like tryptophan or methionine. peptide.com
Kinetic and Thermodynamic Studies of Peptide Coupling Reactions
The kinetics and thermodynamics of peptide bond formation are critical for optimizing reaction conditions to achieve high yields and purity. The rate of the coupling reaction is influenced by several factors, including the nature of the solvent, the temperature, and the specific coupling reagents and additives employed. researchgate.netnih.gov
Kinetic studies reveal that the reaction rate generally increases with temperature. However, higher temperatures can also increase the rate of side reactions, most notably racemization. cdnsciencepub.com Therefore, a balance must be struck. Peptide coupling reactions are often carried out at reduced temperatures (e.g., 0 °C to room temperature) to minimize epimerization.
The solvent plays a significant role in the reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used as they can solvate the reactants and intermediates effectively. cdnsciencepub.comrsc.org The dielectric constant of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate. nih.gov
Conformational Analysis and Molecular Modeling of this compound and Its Derivatives
The three-dimensional structure of this compound and its derivatives significantly influences their reactivity and the stereochemical outcome of the coupling reactions. The presence of the rigid proline ring restricts the conformational freedom of the peptide backbone. peptide.com Proline is unique among the standard amino acids as it exists as a secondary amine, and the N-Pro amide bond can exist in both cis and trans conformations, with a relatively small free enthalpy difference between the two isomers. peptide.com This cis-trans isomerization can be a rate-limiting step in peptide folding and can also influence the efficiency of coupling reactions.
Computational methods, such as molecular modeling and molecular dynamics simulations, are invaluable tools for studying the conformational landscape of these molecules. These studies can predict the preferred conformations of the dipeptide and its activated intermediates in different solvent environments. By understanding the spatial arrangement of the reactive groups, it is possible to rationalize the observed stereoselectivity and to design more effective synthetic strategies.
The Boc protecting groups also contribute to the conformational properties of the molecule. Their bulky nature can introduce steric hindrance, which may affect the approach of the incoming nucleophile. Conformational analysis can help in understanding how these protecting groups influence the local geometry around the reaction center.
| Feature | Description |
| Proline Ring | The cyclic structure of proline imparts significant conformational rigidity to the peptide backbone. peptide.com |
| Cis-Trans Isomerism | The X-Pro amide bond can exist in both cis and trans conformations, which are close in energy. This equilibrium can affect reaction kinetics and product distribution. peptide.com |
| Boc Protecting Groups | The bulky tert-butoxycarbonyl groups on the lysine residue can influence the local conformation through steric interactions, potentially affecting the accessibility of the reactive carboxyl group. |
| Computational Modeling | Techniques like molecular dynamics and quantum mechanics are used to explore the potential energy surface, identify low-energy conformations, and model the transition states of the reaction. |
Strategies for Stereochemical Control and Minimization of Racemization during Synthesis
Maintaining the stereochemical integrity of the chiral centers during peptide synthesis is of utmost importance, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. Racemization, the loss of stereochemical purity, is a major side reaction that can occur during the activation and coupling steps. mdpi.com
The primary mechanism of racemization for N-protected amino acids involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com This occurs when the activated carboxyl group is attacked by the oxygen atom of the preceding peptide bond's carbonyl group. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent attack by the amine nucleophile on the achiral oxazolone can produce both the desired L-enantiomer and the undesired D-enantiomer.
Several strategies have been developed to minimize racemization:
Choice of Coupling Reagents and Additives: The use of additives like HOBt or its derivatives can suppress oxazolone formation by rapidly converting the highly reactive activated intermediate into a less reactive but more stable active ester. luxembourg-bio.com Reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have also been shown to be highly resistant to racemization. luxembourg-bio.com
Reaction Conditions:
Temperature: Performing the coupling reaction at low temperatures (-15 °C to 0 °C) significantly reduces the rate of racemization. cdnsciencepub.com
Base: The choice and amount of base used for neutralization steps are critical. Tertiary amines with low basicity and high steric hindrance, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) to minimize proton abstraction from the oxazolone intermediate. cdnsciencepub.com
Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents like tetrahydrofuran (B95107) (THF) have been shown to result in less racemization compared to more polar solvents like DMF in some systems. cdnsciencepub.com
Protecting Groups: The nature of the N-terminal protecting group on the amino acid being activated plays a crucial role. Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization compared to acyl-type protecting groups because the electron-donating nature of the urethane (B1682113) oxygen disfavors the formation of the oxazolone intermediate. wiley-vch.de
Convergent Synthesis: For the synthesis of longer peptides, a convergent or fragment condensation strategy can be employed. This involves coupling smaller, fully protected peptide fragments. To avoid racemization of the C-terminal residue of a peptide fragment, it is often chosen to be glycine (B1666218) (which is achiral) or proline. The cyclic structure of proline makes it highly resistant to racemization via the oxazolone pathway. osti.gov
By carefully selecting the coupling reagents, additives, solvent, and temperature, and by employing appropriate protecting group and fragment condensation strategies, the risk of racemization during the synthesis of peptides containing the this compound moiety can be effectively minimized.
| Strategy | Mechanism of Action/Rationale |
| Low Temperature | Reduces the rate of both the desired coupling reaction and the undesired racemization, but the effect on racemization is often more pronounced. cdnsciencepub.com |
| Urethane Protecting Groups (Boc, Fmoc) | The electron-donating nature of the urethane oxygen destabilizes the oxazolone intermediate, thus suppressing this pathway of racemization. wiley-vch.de |
| Coupling Additives (e.g., HOBt) | Intercepts the highly reactive activated intermediate to form a more stable active ester, which is less prone to cyclizing into an oxazolone. luxembourg-bio.com |
| Hindered Tertiary Amines (e.g., NMM, DIPEA) | Minimizes base-catalyzed epimerization by being too sterically bulky to efficiently abstract the α-proton of the oxazolone intermediate. cdnsciencepub.com |
| Proline at C-terminus of Fragments | The unique cyclic structure of proline makes it inherently resistant to racemization via the oxazolone mechanism, making it an ideal C-terminal residue for fragment condensation. osti.gov |
Emerging Trends and Future Directions in Research Utilizing Boc Lys Boc Pro Oh
Development of Green Chemistry Approaches in Peptide Synthesis
The pharmaceutical industry and academia are increasingly focusing on sustainable practices, prompting a shift toward "green" peptide synthesis. rsc.org This movement addresses the heavy reliance of traditional solid-phase peptide synthesis (SPPS) on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgacs.org These solvents are used in large quantities for coupling, deprotection, and washing steps, raising environmental and safety concerns. acs.orgtandfonline.com
Recent research has identified several greener solvents as viable alternatives. A key challenge is finding a solvent that effectively dissolves reagents, facilitates efficient reactions, and adequately swells the solid support resin. acs.org
Promising Green Solvents in Peptide Synthesis
| Solvent Name | Abbreviation | Key Characteristics & Findings | Source |
| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from renewable resources, it has been successfully used for coupling steps. It is considered an eco-friendly alternative to DMF and DCM. acs.orgacs.org | acs.orgacs.org |
| Propylene Carbonate | PC | A polar aprotic solvent that can replace both DCM and DMF in solution- and solid-phase synthesis, including with Boc-protected amino acids. researchgate.netrsc.org | researchgate.netrsc.org |
| N-Butylpyrrolidinone | NBP | Similar in character to NMP but not classified as reprotoxic, making it a safer alternative. tandfonline.com | tandfonline.com |
| γ-Valerolactone | GVL | A potential replacement for DMF, particularly when used with specific resin types. acs.org | acs.org |
| Dipropyleneglycol Dimethylether | DMM | A non-toxic and environmentally safe solvent evaluated for all steps of SPPS, showing favorable results in solubility, resin swelling, and reaction steps. nih.gov | nih.gov |
| N-Octyl Pyrrolidone | NOP | Identified as a strong candidate for replacing DMF, showing good performance in swelling and high coupling efficiency with low isomerization. rsc.org | rsc.org |
Beyond solvent replacement, enzymatic synthesis represents a significant green chemistry approach. researchgate.net Enzymes like thermolysin and l-amino acid ligases can catalyze peptide bond formation in aqueous media, often without the need for protecting groups, which simplifies the process and reduces chemical waste. mdpi.comrsc.orgnih.gov This method is highly stereospecific and operates under mild conditions. rsc.org For instance, protease-catalyzed synthesis on a solid support has been shown to produce dipeptides in high yields from unprotected amino acids. rsc.org
Advancements in Automated and High-Throughput Synthetic Methodologies
The demand for synthetic peptides in drug discovery, proteomics, and material science has driven significant advancements in automated and high-throughput synthesis. creative-peptides.com Automated peptide synthesizers, first developed by Bruce Merrifield, have revolutionized the field by improving efficiency and reducing human error. nih.gov Modern synthesizers leverage optimized chemistries, such as Fmoc/tBu strategies, and engineering to produce complex peptides with high fidelity. creative-peptides.com
Microwave-assisted SPPS is a key innovation, enhancing reaction rates for both coupling and deprotection steps, leading to higher purity peptides in less time. cem.com A groundbreaking development is Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS), which eliminates the need for resin washing steps by using in-situ quenching and controlled evaporation, reducing waste by up to 95%. cem.com
High-throughput synthesis platforms enable the parallel creation of large peptide libraries, which are essential for screening and optimization in drug development. jpt.comefficient-robotics.comeurogentec.com Technologies like the "tea-bag" method and split-and-pool synthesis allow for the generation of thousands or even millions of unique peptides simultaneously. nih.govjpt.com These libraries are invaluable for identifying bioactive peptides, T-cell epitopes, and optimizing peptidic compounds. jpt.com Facilities specializing in high-throughput synthesis can produce libraries of crude peptides, including those with post-translational modifications or unnatural amino acids, in a matter of weeks. unc.edu
Novel Protecting Group Strategies and Their Impact on Synthesis Efficiency
Protecting groups are fundamental to peptide synthesis, preventing unwanted side reactions by temporarily masking reactive functional groups. researchgate.netwikipedia.org The choice of protecting groups dictates the synthetic strategy, with the goal of maximizing yield and purity. researchgate.net The Boc group, used in Boc-Lys(Boc)-Pro-OH, is a classic α-amino protecting group removed by acid, typically trifluoroacetic acid (TFA). thermofisher.com
The dominant strategy in modern SPPS is the orthogonal Fmoc/tBu combination, where the base-labile Fmoc group protects the α-amino group and acid-labile groups like tert-butyl (tBu) protect side chains. csic.esiris-biotech.de This approach avoids the harsh acids like hydrogen fluoride (B91410) (HF) required in older Boc-based strategies. csic.esiris-biotech.de
Orthogonal protection is a key concept, allowing for the selective removal of one type of protecting group without affecting others. fiveable.mejocpr.com This is crucial for synthesizing complex structures like cyclic or branched peptides. csic.esresearchgate.net Researchers are continuously developing new protecting groups and strategies to enhance orthogonality and efficiency.
Examples of Protecting Group Strategies:
| Strategy/Group | Description | Significance | Source |
| Orthogonal Protection | Utilizes multiple protecting groups that can be removed under distinct, non-interfering conditions (e.g., acid-labile, base-labile, photolabile). fiveable.meresearchgate.net | Enables precise, regioselective modifications and the synthesis of complex, non-linear peptides. fiveable.mejocpr.com | fiveable.mejocpr.comresearchgate.net |
| Safety-Catch Groups | These groups are stable to standard deprotection conditions but can be "activated" by a specific chemical transformation, rendering them labile. csic.esresearchgate.netrsc.org | Offers an additional layer of orthogonality, compatible with both Boc and Fmoc chemistries, and useful for complex syntheses. researchgate.netrsc.org | csic.esresearchgate.netrsc.org |
| Azide-bearing Groups | An azidomethylene group can be used to protect hydroxyl side chains and is removable under conditions orthogonal to both Fmoc and Boc deprotection. google.com | Provides additional synthetic flexibility, allowing for selective modification of hydroxyl groups after peptide chain assembly. google.com | google.com |
| Polar Protecting Groups | Groups like N,N-dimethylaminoxy carbonyl (Dmaoc) are designed to increase the solubility of protected peptide fragments, which can otherwise be a limiting factor. frontiersin.org | Addresses the poor solubility often encountered with large, protected peptides, thereby improving synthesis efficiency. frontiersin.org | frontiersin.org |
Potential for Non-Biological Material Science Applications (e.g., polymer scaffolds)
The unique properties of peptides, such as their capacity for self-assembly and specific molecular recognition, are being harnessed in material science. Peptide-polymer conjugates are a class of hybrid materials that combine the sophisticated functions of peptides with the stability and processability of synthetic polymers. anr.frresearchgate.net This synergy can lead to materials with novel properties not achievable by either component alone.
Peptides containing sequences like Lys-Pro can be incorporated into polymers to create functional materials. The lysine (B10760008) residue provides a reactive amine for conjugation or a positive charge, while proline can induce specific secondary structures. These peptide-polymer conjugates can self-assemble into well-defined nanostructures like micelles, vesicles, or hydrogels, which have applications in drug delivery and tissue engineering.
For example, conjugating a peptide to a polymer can enhance its solubility and stability, overcoming limitations that hinder the practical use of peptides alone. anr.fr These hybrid materials can be designed as "smart" scaffolds that respond to environmental stimuli such as pH or temperature. The synthesis of these conjugates can be achieved through various strategies, including "grafting-to" (attaching a pre-formed polymer to a peptide) or "grafting-from" (growing a polymer chain from a peptide-attached initiator). researchgate.net
Design of Next-Generation Peptide and Peptidomimetic Scaffolds for Chemical Exploration
This compound is a foundational element for designing advanced peptide and peptidomimetic scaffolds. The Lys-Pro motif itself is significant in biological structures. For instance, Lys-Ser-Pro (KSP) repeats are found in neurofilament proteins and are key sites for phosphorylation. acs.org Furthermore, motifs like Asn-Lys-Pro have been identified as N-terminal "capping" structures that stabilize α-helices in antimicrobial peptides, influencing their biological activity. frontiersin.orgnih.gov
This structural knowledge informs the design of next-generation scaffolds. The goal is often to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties like enhanced stability against enzymatic degradation and better bioavailability. diva-portal.org
Future research directions include:
Constrained Peptides : Introducing cyclic constraints or "staples" into peptides containing the Lys-Pro motif can lock them into a specific, bioactive conformation. This reduces conformational flexibility, which can lead to higher binding affinity and specificity for a target receptor. annualreviews.org
Peptide-Polymer Hybrids : As mentioned, conjugating peptides to polymers creates new architectures. A novel approach involves using the peptide backbone itself as an initiation site for polymerization, creating "Polymer N-grafted Peptides" with unprecedented structures. anr.fr
Peptidomimetic Design : Moving beyond natural amino acids, researchers can incorporate non-natural building blocks to create scaffolds that mimic peptide secondary structures (e.g., α-helices or β-turns) but are resistant to proteolysis. The iterative process of design, synthesis, and property evaluation is key to developing these novel compounds. diva-portal.org
High-Throughput Library Screening : The design of new scaffolds goes hand-in-hand with high-throughput synthesis and screening. By creating large libraries based on a core scaffold like Lys-Pro, researchers can rapidly explore vast chemical space to identify compounds with desired biological or material properties. nih.gov
These emerging trends highlight a future where peptide synthesis is greener, faster, and more versatile, enabling the creation of complex molecular architectures for a wide range of applications, from therapeutics to advanced materials.
Q & A
(Basic) What are the standard synthetic protocols for Boc-Lys(Boc)-Pro-OH, and how can purity be validated?
Methodological Answer:
this compound is synthesized via sequential Boc-protection and coupling reactions. Key steps include:
Coupling Chemistry : Use HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) for activating Boc-Lys(Boc)-OH and Pro-OH under anhydrous conditions .
Deprotection : Remove Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Purification : Employ reverse-phase HPLC (≥95% purity) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Validation : Confirm purity via:
- NMR : Check for tert-butyl peaks (~1.4 ppm) and backbone proton signals.
- Mass Spectrometry (MS) : Verify molecular ion peaks aligned with theoretical mass.
- IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches .
(Advanced) How can coupling efficiency be optimized to minimize side products during this compound synthesis?
Methodological Answer:
Optimization requires systematic experimental design:
Catalyst Screening : Compare HBTU, HATU, or DCC (N,N'-Dicyclohexylcarbodiimide) for activation efficiency.
Reaction Monitoring : Use TLC (Rf analysis) or LC-MS to detect intermediates and side products (e.g., dipeptide truncations) .
Temperature Control : Conduct reactions at 0–4°C to suppress racemization .
Statistical Analysis : Apply factorial design to test variables (e.g., solvent polarity, equivalents of reagents). For example, a 2² factorial design evaluating DMF vs. DCM and HBTU vs. HATU .
Post-Hoc Validation : Use chiral HPLC to quantify enantiomeric excess and assess racemization .
(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what markers indicate structural integrity?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Boc C=O stretch (~1680–1720 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry :
- ESI-MS: [M+H]⁺ peak at m/z 488.3 (C₂₃H₄₁N₃O₇) .
(Advanced) How should researchers resolve conflicting NMR data when characterizing this compound derivatives?
Methodological Answer:
Purity Check : Re-run HPLC to exclude impurities mimicking spectral anomalies .
Solvent Effects : Compare spectra in D₂O vs. DMSO-d6 to identify solvent-dependent shifts (e.g., amine proton exchange) .
Dynamic Effects : Analyze temperature-dependent NMR for conformational flexibility (e.g., proline ring puckering) .
Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks .
Replication : Repeat synthesis and characterization under identical conditions to rule out batch variability .
(Basic) What steps ensure reproducibility in this compound synthesis?
Methodological Answer:
- Documentation : Record exact molar ratios, solvent grades, and reaction times. For example, "2.2 eq HBTU, 1.5 eq DIPEA in DMF, 24 hr stirring" .
- Batch Tracking : Assign unique identifiers to synthetic batches and link to raw spectral data .
- Control Experiments : Include a reference compound (e.g., Boc-Ala-Pro-OH) to validate coupling efficiency .
(Advanced) What strategies mitigate racemization during this compound synthesis, and how can their efficacy be quantified?
Methodological Answer:
Low-Temperature Synthesis : Conduct coupling at 0°C to reduce kinetic racemization .
Coupling Agent Selection : Compare racemization rates using HATU (lower racemization) vs. HBTU .
Chiral Analysis :
- HPLC : Use a Chiralpak® column with n-hexane/isopropanol mobile phase.
- Circular Dichroism (CD) : Quantify enantiomeric excess via ellipticity at 220 nm .
Statistical Reporting : Calculate % racemization using the formula:
Report mean ± SD across triplicate runs .
(Basic) How should researchers design a stability study for this compound under varying storage conditions?
Methodological Answer:
Variables : Test temperature (–20°C, 4°C, 25°C), humidity (0%, 50%, 90%), and light exposure .
Time Points : Collect data at 0, 7, 14, 30, and 60 days.
Analytical Methods :
- HPLC : Monitor degradation products (e.g., free lysine or proline).
- Mass Balance : Ensure total peak area remains ≥95% of initial .
Data Presentation : Use Arrhenius plots to predict shelf life at accelerated conditions .
(Advanced) How can computational modeling predict this compound reactivity in novel coupling reactions?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for proposed reaction pathways .
Solvent Effects : Apply COSMO-RS to simulate solvent polarity impact on reaction kinetics .
Validation : Compare computational predictions with empirical kinetic data (e.g., rate constants from LC-MS monitoring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
